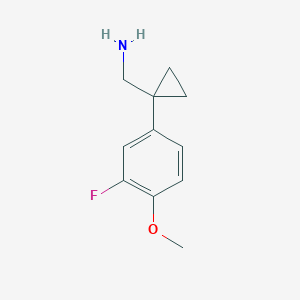

1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

[1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C11H14FNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5,7,13H2,1H3 |

InChI Key |

KWCUQRAMQIEHQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)CN)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine involves several steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzaldehyde.

Cyclopropanation: The aldehyde is subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.

Reductive Amination: The resulting cyclopropyl aldehyde is then subjected to reductive amination with ammonia or an amine source to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine has shown promise in various medicinal chemistry applications, particularly in the development of new therapeutic agents.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant antitumor activity. For instance, studies involving structurally related compounds have demonstrated efficacy against various cancer cell lines, such as non-small cell lung cancer and melanoma. The National Cancer Institute (NCI) has protocols that assess the cytotoxic effects of these compounds, providing valuable insights into their potential as anticancer agents .

Neuropharmacological Potential

The compound's structural features suggest potential applications in neuropharmacology. Compounds with similar amine functionalities have been explored for their effects on neurotransmitter systems, particularly those targeting serotonin and dopamine receptors. This opens avenues for developing treatments for neurological disorders such as depression and anxiety .

Material Science Applications

In addition to medicinal uses, this compound can be utilized in material science:

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with specific properties. Its cyclopropane structure may impart unique mechanical and thermal properties to polymer matrices, making it suitable for applications in coatings and composites .

Case Study 1: Anticancer Screening

A study conducted by the NCI involved testing various derivatives of cyclopropanemethanamine compounds against a panel of over sixty cancer cell lines. Results indicated that certain derivatives exhibited a mean growth inhibition (GI50) of less than 10 μM against multiple cancer types, suggesting significant anticancer potential .

Case Study 2: Neuropharmacological Assessment

Research assessing the neuropharmacological effects of similar compounds found that they could modulate serotonin levels effectively. This suggests that this compound may also have similar effects, warranting further investigation into its therapeutic potential for mood disorders .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Electron-Withdrawing vs.

- Ring Modifications : Replacing cyclopropane with larger rings (e.g., cyclopentane in 1-[1-(4-fluorophenyl)cyclopentyl]methanamine) reduces conformational rigidity, which may lower target selectivity .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- Salt Forms: The hydrochloride salt of the target compound (217.67 g/mol) exhibits higher aqueous solubility compared to non-salt forms like 1-(3-Fluoro-4-methoxyphenyl)propan-1-one .

- Lipophilicity : The cyclopropane ring and fluorine substituent increase logP values (~1.8–2.2) relative to simpler amines (e.g., 1-(3-Fluoro-4-methoxyphenyl)ethanamine, logP ~1.5), suggesting improved membrane permeability .

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine, also known by its CAS number 1368693-23-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a cyclopropane moiety linked to a substituted phenyl group, which is thought to influence its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 1368693-23-5 |

| Molecular Weight | 195.24 g/mol |

| Purity | 95.00% |

| IUPAC Name | (1-(3-fluoro-4-methoxyphenyl)cyclopropyl)methanamine |

The biological activity of this compound has been primarily investigated in the context of its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of specific kinases, potentially influencing cell proliferation and apoptosis.

Anticancer Activity

Recent research has indicated that compounds with similar structural features exhibit anticancer properties by inhibiting Polo-like kinase 1 (Plk1), a critical regulator of cell division. In vitro assays demonstrated that certain derivatives of these compounds could induce mitotic arrest and exhibit antiproliferative effects on cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that modifications to the cyclopropane and phenyl moieties significantly affect biological activity. For instance, the introduction of fluorine atoms and methoxy groups has been shown to enhance binding affinity to target proteins, thereby increasing efficacy in cell-based assays .

Table 2: SAR Findings

| Compound Variant | IC50 (μM) | Biological Activity |

|---|---|---|

| Parent Compound | 4.4 | Plk1 PBD Inhibition |

| Fluorinated Derivative | 2.0 | Enhanced Plk1 Inhibition |

| Methoxy Substituted Variant | 3.5 | Improved Cell Viability |

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an observed IC50 value suggesting significant potency against specific cancer types .

Case Study 2: In Vivo Efficacy

In vivo experiments using mouse models demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups. The mechanism was attributed to the inhibition of key signaling pathways involved in cell cycle regulation .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine?

Methodological Answer: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or Corey-Chaykovsky reaction. For example:

- Step 1: Prepare a substituted benzaldehyde precursor (e.g., 3-fluoro-4-methoxybenzaldehyde).

- Step 2: Generate the cyclopropane ring using a carbene intermediate (e.g., via reaction with diazomethane or its derivatives) .

- Step 3: Functionalize the amine group through reductive amination or Gabriel synthesis.

Similar methods are employed for structurally related cyclopropane amines, as seen in 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine synthesis .

Q. How is the structural characterization of this compound performed (e.g., NMR, IR)?

Methodological Answer:

- NMR: The aromatic protons (3-fluoro-4-methoxyphenyl group) show distinct splitting patterns in the 6.5–7.5 ppm range. The cyclopropane protons resonate as multiplets between 1.0–2.0 ppm. The amine proton may appear as a broad singlet (~2.5 ppm) .

- IR: Stretching vibrations for the amine group (N-H) appear at ~3300 cm⁻¹, while C-F and C-O (methoxy) stretches are observed at 1100–1250 cm⁻¹ .

Q. What is the role of the fluorine and methoxy substituents in modulating reactivity?

Methodological Answer:

- Fluorine: Enhances electronegativity, increasing metabolic stability and influencing π-π stacking in receptor binding. This is consistent with studies on 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine, where fluorine improves bioavailability .

- Methoxy: Acts as an electron-donating group, directing electrophilic substitution to specific positions on the aromatic ring. This is critical for regioselective synthesis .

Q. What purification methods are recommended for isolating this compound?

Methodological Answer:

- Chromatography: Use silica gel column chromatography with ethyl acetate/hexane gradients to separate impurities.

- Crystallization: Recrystallize from ethanol or methanol to obtain high-purity crystals. Similar methods are applied to purify [4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclopropane ring formation?

Methodological Answer:

- Catalysts: Use transition metals (e.g., Rh(II) or Cu(I)) to stabilize carbene intermediates, improving yield .

- Solvents: Non-polar solvents (e.g., dichloromethane) enhance carbene stability, while polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature: Low temperatures (0–5°C) minimize side reactions during cyclopropanation .

Q. How should researchers address contradictions in regioselective substitution data during synthesis?

Methodological Answer:

- Control Experiments: Vary reaction conditions (e.g., base strength, solvent polarity) to isolate competing pathways. For example, stronger bases may favor para-substitution over ortho .

- Computational Modeling: Use DFT calculations to predict substituent effects on transition states, as demonstrated in studies on 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline .

Q. What strategies are effective for evaluating the biological activity of this compound?

Methodological Answer:

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

- Docking Simulations: Use software like AutoDock Vina to model binding poses with receptors (e.g., GPCRs).

- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories. These methods are validated in studies on fluorinated pyrrolidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.